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Compound of Interest

Compound Name: 4-Bromo-p-terphenyl

Cat. No.: B159369 Get Quote

At first glance, the two molecules differ by a single bromine atom. However, this seemingly

small change has profound implications for molecular symmetry, intermolecular interactions,

and, consequently, physical properties. 4-Bromo-p-terphenyl is an asymmetric molecule,

while 4,4''-dibromo-p-terphenyl possesses a C2 axis of symmetry.

Caption: Molecular structures of 4-Bromo-p-terphenyl and 4,4''-dibromo-p-terphenyl.

This fundamental difference in symmetry directly influences their packing in the solid state,

leading to distinct thermal properties.
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Property
4-Bromo-p-
terphenyl

4,4''-dibromo-p-
terphenyl

Causality and
Implication

CAS Number 1762-84-1[1] 17788-94-2[2]

Unique identifiers for

substance

registration.

Molecular Formula C₁₈H₁₃Br[1] C₁₈H₁₂Br₂[2]

The presence of a

second bromine atom

significantly alters

reactivity and

molecular weight.

Molecular Weight 309.21 g/mol [1][3] 388.10 g/mol [2][4]

Impacts reaction

stoichiometry and

physical properties

like volatility.

Appearance
White to off-white

crystalline powder[3]

White to light yellow

solid[5]

High purity solids,

suitable for high-

performance

applications.

Melting Point ~232 °C[3] 307-315 °C[2][5]

The higher melting

point of the dibromo

compound reflects its

greater symmetry,

which allows for more

efficient crystal

packing and stronger

intermolecular forces.

This suggests higher

thermal stability.

Synthesis Strategy: The Battle of Selectivity vs.
Exhaustion
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The synthesis of both compounds typically starts from the same commercially available

precursor, p-terphenyl. The strategic difference lies in controlling the electrophilic bromination

reaction.

Synthesis of 4-Bromo-p-terphenyl: The primary challenge is achieving mono-substitution at

the para-position while minimizing the formation of the di-brominated byproduct and

unreacted starting material. This requires careful control over stoichiometry (avoiding a large

excess of the brominating agent) and reaction conditions.[6] The separation of the desired

mono-bromo product from a mixture of starting material, di-bromo, and other isomers can be

a significant purification challenge.

Synthesis of 4,4''-dibromo-p-terphenyl: The goal here is exhaustive bromination at the two

terminal, electronically-equivalent para positions. The reaction is driven to completion by

using a molar excess of liquid bromine and often higher temperatures and longer reaction

times.[5][7] The high symmetry of the product facilitates its purification, as it tends to be less

soluble and crystallizes out of the reaction mixture more readily than mono-brominated or

other isomers.

A typical laboratory-scale synthesis for 4,4''-dibromo-p-terphenyl involves reacting p-terphenyl

with at least two equivalents of liquid bromine in an organic solvent like bromobenzene at

elevated temperatures (e.g., 100-110°C) for an extended period (24-48 hours).[5][7][8] The

crude product is then typically isolated by precipitation in methanol, followed by recrystallization

or refluxing in a solvent like toluene to remove impurities.[5][8]

Reactivity and Strategic Application: Asymmetric
Extension vs. Symmetric Polymerization
The number of reactive C-Br bonds is the single most important factor defining the utility of

these molecules. They are primarily used in palladium-catalyzed cross-coupling reactions, such

as the Suzuki-Miyaura and Ullmann couplings, to form new C-C bonds.[9][10][11]

4-Bromo-p-terphenyl: The End-Capper and Asymmetric
Designer
With a single reactive site, 4-Bromo-p-terphenyl is the ideal choice for:
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End-Capping: Terminating a polymer chain or functionalizing one end of a larger molecule.

Asymmetric Synthesis: Creating molecules with distinct functionalities at either end. This is

critical for developing "push-pull" systems, where electron-donating and electron-withdrawing

groups are installed on opposite sides of the conjugated core.[12][13] Such structures are

highly desirable for non-linear optics, photoredox catalysis, and as emitters in Organic Light-

Emitting Diodes (OLEDs).[12][13][14][15]

4,4''-dibromo-p-terphenyl: The Symmetric Linker and
Polymer Precursor
Possessing two reactive sites, this molecule is a quintessential difunctional monomer used for:

Symmetric Elongation: Building larger, symmetric conjugated molecules by reacting both

ends with the same coupling partner.

Oligomer and Polymer Synthesis: Acting as a repeating unit in step-growth polymerization to

form well-defined oligomers and high-molecular-weight conjugated polymers, such as poly(p-

phenylene)s.[9][16] These polymers are workhorse materials for organic field-effect

transistors (OFETs) and other organic electronic devices.

Framework Materials: Serving as a rigid linear linker in the synthesis of Metal-Organic

Frameworks (MOFs) and Covalent Organic Frameworks (COFs).[17]
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4-Bromo-p-terphenyl

4,4''-dibromo-p-terphenyl

Mono-functional
(1x C-Br)

Asymmetric Extension
(End-capping)

Suzuki Coupling Push-Pull Systems
OLED Emitters
Photocatalysts

Leads to

Di-functional
(2x C-Br)

Symmetric Extension
(Polymerization)

Suzuki Coupling Conjugated Polymers
MOF Linkers

OFET Materials

Leads to
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Path A: 4-Bromo-p-terphenyl Path B: 4,4''-dibromo-p-terphenyl

Products

Prepare Reaction Vessel
(Schlenk Flask)

Add 4-Bromo-p-terphenyl
(1.0 eq)

Add 4,4''-dibromo-p-terphenyl
(1.0 eq)

Add Phenylboronic Acid
(1.1 eq)

Add Pd(PPh₃)₄ (2-5 mol%)
Add K₂CO₃ (2.0 eq per Br)

Add Solvent (e.g., Toluene/H₂O)

Add Phenylboronic Acid
(2.2 eq)

Degas and Reflux
under Argon (80-100 °C)

Reaction Workup
(Phase Separation, Extraction)

Purification
(Column Chromatography, Recrystallization)

p-Quaterphenyl

From Path A

4,4''-Diphenyl-p-terphenyl

From Path B

Click to download full resolution via product page

Caption: Comparative workflow for Suzuki coupling using the two bromoterphenyl precursors.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b159369?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b159369?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step-by-Step Laboratory Procedure
Materials & Reagents:

4-Bromo-p-terphenyl OR 4,4''-dibromo-p-terphenyl

Phenylboronic acid

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

Potassium Carbonate (K₂CO₃), anhydrous

Toluene, anhydrous

Ethanol, 200 proof

Deionized Water

Schlenk flask and condenser

Magnetic stirrer and hotplate

Inert gas line (Argon or Nitrogen)

Procedure:

Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the

bromoterphenyl starting material (1.0 mmol scale).

For Path A: Use 309 mg of 4-Bromo-p-terphenyl.

For Path B: Use 388 mg of 4,4''-dibromo-p-terphenyl.

Reagent Addition: Under a positive pressure of Argon, add the following reagents:

Phenylboronic acid:

Path A: 134 mg (1.1 mmol, 1.1 eq)
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Path B: 268 mg (2.2 mmol, 2.2 eq)

Potassium Carbonate (K₂CO₃):

Path A: 276 mg (2.0 mmol, 2.0 eq)

Path B: 552 mg (4.0 mmol, 4.0 eq)

Pd(PPh₃)₄ catalyst: ~35 mg (0.03 mmol, 3 mol%)

Solvent Addition: Add the solvent mixture: Toluene (10 mL), Ethanol (2 mL), and Water (2

mL).

Degassing: Seal the flask and subject the mixture to three cycles of vacuum-backfill with

Argon to thoroughly remove any dissolved oxygen. This is a critical step for catalyst

longevity.

Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor

the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically

complete within 12-24 hours.

Workup: Cool the reaction to room temperature. Add 20 mL of deionized water and transfer

the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure.

The resulting crude solid can be purified by column chromatography on silica gel or by

recrystallization from a suitable solvent (e.g., toluene or chlorobenzene) to yield the pure

product.

Conclusion: A Strategic Choice in Material Design
The decision to use 4-Bromo-p-terphenyl versus 4,4''-dibromo-p-terphenyl is a clear

illustration of function-oriented molecular design.

Choose 4-Bromo-p-terphenyl when the goal is to create asymmetric, discrete molecules. Its

single reactive handle allows for precise, mono-functionalization, making it an invaluable tool
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for synthesizing advanced materials like OLED emitters, non-linear optical chromophores,

and specialized liquid crystals. [6][14]

Choose 4,4''-dibromo-p-terphenyl when the objective is to build extended, symmetric

systems. Its difunctional nature makes it an essential monomer for the synthesis of high-

performance conjugated polymers for organic electronics and a rigid linker for constructing

porous crystalline frameworks like MOFs. [9][17] Ultimately, these two molecules are not

competitors but complementary tools in the synthetic chemist's arsenal. A deep

understanding of their respective strengths and reactivities empowers researchers to

strategically construct complex molecular architectures with precisely tailored properties for

the most demanding of modern applications.

References
Photophysical properties of functionalized terphenyls and implications to photoredox c
Photophysical properties of functionalized terphenyls and implications to photoredox
catalysis. (2023).
Method for synthesizing 4,4'-dibromo p-terphenyl. (2018).
4-Bromo-p-terphenyl: A Foundation for High-Performance Materials in Electronics and
Beyond. NINGBO INNO PHARMCHEM CO.,LTD..
Buy 4-Bromo-p-terphenyl | 1762-84-1. Smolecule.
The preparation of bromo-p-terphenyl derivatives. (1980).
4,4''-Dibromo-p-terphenyl 17788-94-2. Sigma-Aldrich.
4,4''-Dibromo-p-terphenyl | 17788-94-2 | FD62326. Biosynth.
4,4''-Dibromo-p-terphenyl. ChemicalBook.
4-BROMO-P-TERPHENYL | 1762-84-1. ChemicalBook.
Electronic and photophysical properties of functionalized m-terphenyls. Benchchem.
4,4''-Dibromo-p-terphenyl | C18H12Br2 | CID 12455998. PubChem.
4,4''-Dibromo-p-terphenyl | 17788-94-2. ChemicalBook.
Observations of carbon-carbon coupling of 4, 4-dibromo-pterphenyl on Cu (110) surface at
molecular level. (2017). Science China Chemistry.
4-BROMO-P-TERPHENYL | CAS#:1762-84-1. Chemsrc.
Observations of carbon-carbon coupling of 4, 4-dibromo-pterphenyl on Cu (110)
4,4''-Dibromo-p-terphenyl. NANTONG REFORM PETRO-CHEMICAL CO., LTD..
Reaction pathway for 4,4″-diiodo-m-terphenyl (DITP). Deposition onto...
p-Terphenyl. OMLC.
4,4''-Dibromo-p-terphenyl 17788-94-2. Sigma-Aldrich.
CAS 17788-94-2 | 4,4''-Dibromo-p-terphenyl supply. Guidechem.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://patents.google.com/patent/GB2041915A/en
https://www.nbinno.com/article/dye-intermediates/4-bromo-p-terphenyl-foundation-high-performance-materials-electronics-ku
http://www.ccspublishing.org.cn/article/doi/10.1016/j.cclet.2016.06.036
https://repository.kaust.edu.sa/bitstreams/c81dee6d-42dd-4697-b1c8-27f7d01b771e/download
https://www.benchchem.com/product/b159369?utm_src=pdf-body
https://www.benchchem.com/product/b159369?utm_src=pdf-body
https://www.benchchem.com/product/b159369?utm_src=pdf-body
https://www.benchchem.com/product/b159369?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b159369?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4,4'-Dibromo-p-terphenyl. Pharos.
4-Bromo Phenol || A Comprehensive Overview. (2024). Ketone Pharma.
Thermal stability of copolymers of p-bromophenyl acrylamide-methyl methacryl
The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions:
substituent effects on ligand fluorescence. (2000). Journal of the Chemical Society, Perkin
Transactions 2.
A novel series of isoreticular metal organic frameworks: Realizing metastable structures by
liquid phase epitaxy. (2013). KAUST Repository.
p-Terphenyl (purified by sublim
Suzuki–Miyaura Reactions of (4-bromophenyl)
Synthesis method for 4-bromo-o-phenylenediamine. (2013).
4,4″-Dibromo-p-terphenyl 95.0+%, TCI America™. Fisher Scientific.
4,4''-Dibromo-p-terphenyl, 98% 1 g | Buy Online. Thermo Scientific Acros.
4,4''-Dibromo-p-terphenyl 17788-94-2. Tokyo Chemical Industry Co., Ltd.(JP).
Heterogeneous Pd/C-catalyzed, ligand free Suzuki-Miyaura coupling reaction furnishes new
p-terphenyl deriv
Suzuki Coupling. Organic Chemistry Portal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 4-BROMO-P-TERPHENYL | 1762-84-1 [m.chemicalbook.com]

2. 4,4 -Dibromo-p-terphenyl 17788-94-2 [sigmaaldrich.com]

3. Buy 4-Bromo-p-terphenyl | 1762-84-1 [smolecule.com]

4. 4,4′′-二溴-对三联苯 | Sigma-Aldrich [sigmaaldrich.com]

5. 4,4''-Dibromo-p-terphenyl CAS#: 17788-94-2 [m.chemicalbook.com]

6. GB2041915A - The preparation of bromo-p- terphenyl derivatives - Google Patents
[patents.google.com]

7. Method for synthesizing 4,4'-dibromo p-terphenyl - Eureka | Patsnap
[eureka.patsnap.com]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b159369?utm_src=pdf-custom-synthesis
https://m.chemicalbook.com/ChemicalProductProperty_EN_CB1242102.htm
https://www.sigmaaldrich.com/HU/hu/product/aldrich/705411
https://www.smolecule.com/products/s801945
https://www.sigmaaldrich.com/HK/zh/product/aldrich/705411
https://m.chemicalbook.com/ProductChemicalPropertiesCB4393386_EN.htm
https://patents.google.com/patent/GB2041915A/en
https://patents.google.com/patent/GB2041915A/en
https://eureka.patsnap.com/patent-CN108329189A
https://eureka.patsnap.com/patent-CN108329189A
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b159369?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


8. 4,4''-Dibromo-p-terphenyl | 17788-94-2 [chemicalbook.com]

9. Observations of carbon-carbon coupling of 4, 4-dibromo-pterphenyl on Cu (110) surface at
molecular level [ccspublishing.org.cn]

10. Page loading... [wap.guidechem.com]

11. The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions:
substituent effects on ligand fluorescence - Journal of the Chemical Society, Perkin
Transactions 2 (RSC Publishing) [pubs.rsc.org]

12. researchgate.net [researchgate.net]

13. chemrxiv.org [chemrxiv.org]

14. nbinno.com [nbinno.com]

15. pdf.benchchem.com [pdf.benchchem.com]

16. Observations of carbon-carbon coupling of 4, 4-dibromo-pterphenyl on Cu (110) surface
at molecular level [html.rhhz.net]

17. DSpace [repository.kaust.edu.sa]

To cite this document: BenchChem. [Molecular Structure and Physicochemical Properties: A
Tale of Symmetry]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b159369#comparing-4-bromo-p-terphenyl-with-4-4-
dibromo-p-terphenyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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